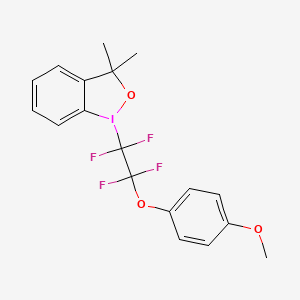

1-(4-Methoxyphenoxy tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(4-Methoxyphenoxy tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole” is a chemical compound with the molecular formula C18H17F4IO3 . It is used for research and development .

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as X-ray single crystal diffraction and Density Functional Theory (DFT) calculations .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques . For instance, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume have been determined .Applications De Recherche Scientifique

Hypervalent Iodine Reagents in Synthesis

1-(4-Methoxyphenoxy tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole is a part of a series of hypervalent iodine reagents. These reagents have been used in synthetic applications, particularly in electrophilic fluoroalkylation reactions. They are effective for producing products that feature a tetrafluoroethylene unit, connecting two functional moieties. This demonstrates their potential for applications in chemical biology, particularly as tools for fast, irreversible, and selective thiol bioconjugation (Matoušek et al., 2016).

Preparation and Reaction Studies

The compound is also involved in the preparation of organosulfonyloxy derivatives of 1,2-benziodoxol-3(1H)-one and reactions with alkynyltrimethylsilanes. This has been studied to understand the underlying chemical processes and potential applications in organic synthesis (Zhdankin et al., 1996).

Trifluoromethyl Transfer Agent

Research on 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one, closely related to the subject compound, indicates its use as a trifluoromethyl transfer agent. This highlights its importance in the development of trifluoromethylation reagents, which are valuable in various synthetic applications (Eisenberger et al., 2012).

Radical Intermediates in Thermolysis

Studies on related benziodoxole compounds like 1-(tert-Butylperoxy)-3,3-dimethyl-1H-1,2-benziodoxoles suggest their role in understanding radical intermediates during thermolysis. This research provides insights into complex chemical reactions and potential applications in designing new chemical processes (Dolenc & Plesničar, 1997).

Electrophilic Trifluoromethylation

Further studies on the electrophilic trifluoromethylation of S-hydrogen phosphorothioates using hypervalent iodine reagents like 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one demonstrate the compound's versatility in organic chemistry. It offers a deeper understanding of reaction mechanisms and rates, especially for electron-rich and electron-poor substrates (Santschi & Togni, 2011).

Propriétés

IUPAC Name |

3,3-dimethyl-1-[1,1,2,2-tetrafluoro-2-(4-methoxyphenoxy)ethyl]-1λ3,2-benziodoxole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F4IO3/c1-16(2)14-6-4-5-7-15(14)23(26-16)17(19,20)18(21,22)25-13-10-8-12(24-3)9-11-13/h4-11H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPMXNSJGJBXCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2I(O1)C(C(OC3=CC=C(C=C3)OC)(F)F)(F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F4IO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Benzoylbenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2404952.png)

![Tert-butyl 1-(aminomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2404957.png)

![2-[(4-Bromophenyl)sulfanyl]quinoxaline](/img/structure/B2404965.png)

![N-[(4-methylpiperidin-1-yl)(methylsulfanyl)methylidene]cyclopropanamine hydroiodide](/img/structure/B2404967.png)

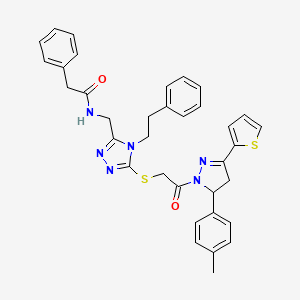

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2404972.png)

![3-[Formyl(methyl)amino]-N,2-dimethylpropanamide](/img/structure/B2404973.png)

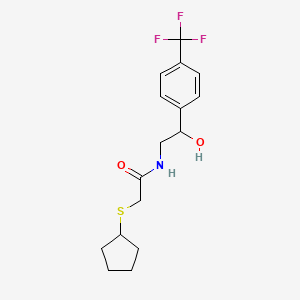

![(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2404974.png)